8-Azido-cADPR

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

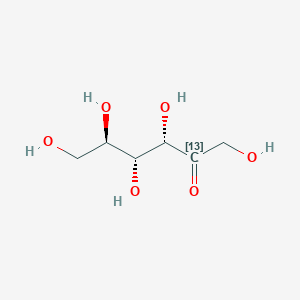

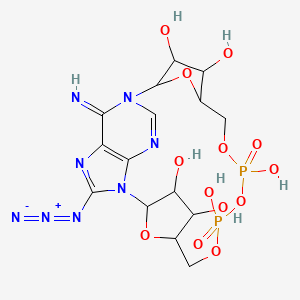

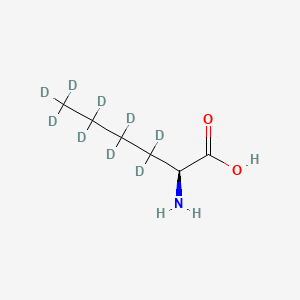

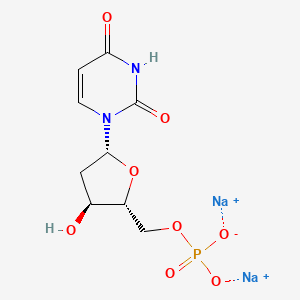

8-Azido-cyclic adenosine diphosphate ribose is a compound with a photoactive azido group, making it a potent photoaffinity probe. It is used for the identification and characterization of cyclic adenosine diphosphate ribose-binding proteins. This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .

Preparation Methods

8-Azido-cyclic adenosine diphosphate ribose can be synthesized using a chemoenzymatic approachThis is typically achieved through a series of chemical reactions, including the use of azide-containing reagents and copper catalysts . The compound is often prepared in a lyophilized powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

8-Azido-cyclic adenosine diphosphate ribose undergoes several types of chemical reactions, primarily involving its azide group. The most notable reactions include:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules to form triazoles.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclononyne groups, forming stable triazole products without the need for a copper catalyst.

Scientific Research Applications

8-Azido-cyclic adenosine diphosphate ribose has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Azido-cyclic adenosine diphosphate ribose involves its interaction with cyclic adenosine diphosphate ribose-binding proteins. The photoactive azido group allows the compound to form covalent bonds with these proteins upon exposure to light, enabling their identification and characterization . Additionally, the compound can inhibit the ability of cyclic adenosine diphosphate ribose to release calcium ions from intracellular stores, acting as an antagonist in calcium signaling pathways .

Comparison with Similar Compounds

8-Azido-cyclic adenosine diphosphate ribose is unique due to its photoactive azido group and its ability to undergo click chemistry reactions. Similar compounds include:

8-Amino-cyclic adenosine diphosphate ribose: This compound also acts as an antagonist in calcium signaling pathways but lacks the photoactive azido group.

Cyclic adenosine diphosphate ribose: The parent compound involved in calcium signaling but does not have the azido group for photoaffinity labeling.

Properties

Molecular Formula |

C15H20N8O13P2 |

|---|---|

Molecular Weight |

582.31 g/mol |

IUPAC Name |

18-azido-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol |

InChI |

InChI=1S/C15H20N8O13P2/c16-11-6-12-18-3-22(11)13-9(26)7(24)4(34-13)1-32-37(28,29)36-38(30,31)33-2-5-8(25)10(27)14(35-5)23(12)15(19-6)20-21-17/h3-5,7-10,13-14,16,24-27H,1-2H2,(H,28,29)(H,30,31) |

InChI Key |

LEHUHBAMNOPLCO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(C3=N)N=C(N4C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)N=[N+]=[N-])O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)

![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)

![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)

![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)